REACTION_CXSMILES
|
Cl.[NH2:2][C@H:3]([C:6]([OH:8])=[O:7])[CH2:4][SH:5].[CH3:9][C:10]1[C:15]([OH:16])=[C:14]([CH:17]=O)[C:13]([CH2:19][OH:20])=[CH:12][N:11]=1.Cl.C(=O)([O-])O.[Na+].O>C(O)C>[OH:16][C:15]1[C:10]([CH3:9])=[N:11][CH:12]=[C:13]([CH2:19][OH:20])[C:14]=1[CH:17]1[NH:2][CH:3]([C:6]([OH:8])=[O:7])[CH2:4][S:5]1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CS)C(=O)O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=C1O)C=O)CO.Cl
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=C(C1C1SCC(N1)C(=O)O)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |